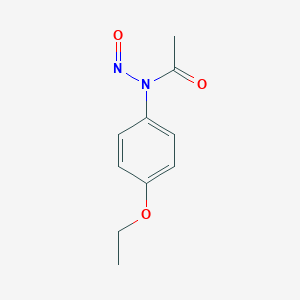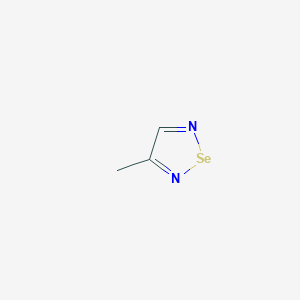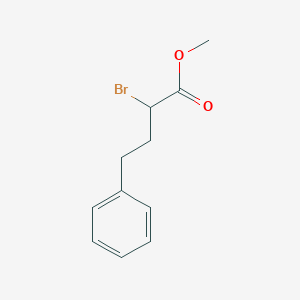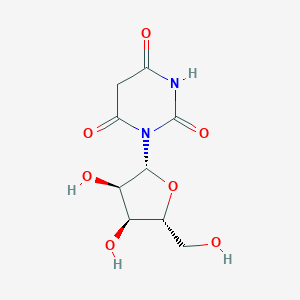
Diazene, bis(2,6-difluorophenyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, bis(2,6-difluorophenyl)-, 1-oxide, commonly known as DDFPO, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DDFPO is a colorless, crystalline solid that is soluble in organic solvents. This compound has been found to exhibit unique properties that make it a promising candidate for use in various scientific applications.
Mécanisme D'action
The mechanism of action of DDFPO as a radical initiator involves the formation of free radicals through the decomposition of the compound. The free radicals then initiate the polymerization reaction by reacting with the monomer molecules.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of DDFPO. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DDFPO as a radical initiator in polymerization reactions is its high efficiency and selectivity. DDFPO has been found to initiate polymerization reactions at low concentrations and under mild reaction conditions. However, one of the limitations of using DDFPO is its relatively high cost compared to other radical initiators.
Orientations Futures
There are several potential future directions for research on DDFPO. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the potential applications of DDFPO in other scientific fields, such as in the synthesis of novel materials and in medicinal chemistry. Finally, research is needed to explore the potential use of DDFPO as a radical initiator in other types of polymerization reactions.
Méthodes De Synthèse
The synthesis of DDFPO can be achieved through various methods, including the reaction of 2,6-difluoroaniline with nitrous acid. This reaction leads to the formation of the diazonium salt, which can then be treated with hydrogen peroxide to yield DDFPO. Other methods for synthesizing DDFPO have also been reported, including the reaction of 2,6-difluoronitrobenzene with sodium azide.
Applications De Recherche Scientifique
DDFPO has been found to have a wide range of potential applications in various scientific fields. One of the primary areas of research for DDFPO is its use as a radical initiator in polymerization reactions. DDFPO has been found to be an effective initiator for the polymerization of various monomers, including acrylates, methacrylates, and styrene.
Propriétés
Numéro CAS |
19064-25-6 |
|---|---|
Nom du produit |
Diazene, bis(2,6-difluorophenyl)-, 1-oxide |
Formule moléculaire |
C12H6F4N2O |
Poids moléculaire |
270.18 g/mol |
Nom IUPAC |
(2,6-difluorophenyl)-(2,6-difluorophenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H6F4N2O/c13-7-3-1-4-8(14)11(7)17-18(19)12-9(15)5-2-6-10(12)16/h1-6H |
Clé InChI |
GPBUEPLVTZPBJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
SMILES canonique |
C1=CC(=C(C(=C1)F)N=[N+](C2=C(C=CC=C2F)F)[O-])F |
Synonymes |
Diazene, bis(2,6-difluorophenyl)-1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



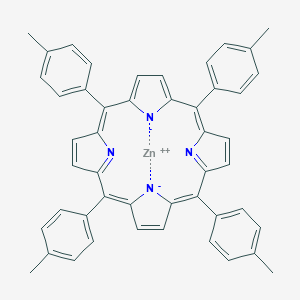
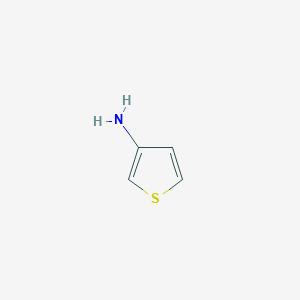
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)

